
rac 7-Methoxy Lasofoxifene
Overview
Description
rac 7-Methoxy Lasofoxifene is a complex organic compound with a unique structure that combines a naphthalene derivative with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 7-Methoxy Lasofoxifene typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydro-2-phenyl-6-methoxynaphthalene, which can be synthesized through the hydrogenation of 2-phenyl-6-methoxynaphthalene under specific conditions . This intermediate is then reacted with 4-(2-chloroethyl)phenol to form the phenoxyethyl derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
rac 7-Methoxy Lasofoxifene can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Functionalized derivatives with diverse chemical properties
Scientific Research Applications
rac 7-Methoxy Lasofoxifene has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 7-Methoxy Lasofoxifene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-2-phenylnaphthalene: A structurally related compound with similar chemical properties.
2-Phenyl-1,2,3,4-tetrahydronaphthalene:
2-Phenyltetralin: Shares structural similarities and can undergo similar chemical reactions.
Uniqueness
rac 7-Methoxy Lasofoxifene is unique due to its combination of a naphthalene derivative with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets and mechanisms of action of rac 7-Methoxy Lasofoxifene in osteoporosis treatment?
- This compound acts as a selective estrogen receptor modulator (SERM), targeting estrogen receptors (ERs) in bone tissue to inhibit resorption while antagonizing ER activity in breast and uterine tissues. Preclinical studies in ovariectomized (OVX) rats demonstrate its ability to preserve trabecular bone density and strength by reducing osteoclast activity . Clinical trials in postmenopausal women confirm its efficacy in reducing vertebral fractures (HR: 0.58) and nonvertebral fractures (HR: 0.76) via ER modulation .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
- The compound should be stored in a dry, temperature-controlled environment (20–25°C) and protected from light. Safety data sheets indicate no specific flammability or reactivity hazards, but standard laboratory precautions (gloves, goggles) are advised. Mechanical collection is recommended for spills to avoid environmental contamination .
Q. How is this compound structurally characterized, and what are its key physicochemical properties?
- The compound has a molecular formula of C28H31NO2 (MW: 413.55 g/mol) and a CAS registry number of 180916-16-9. Its IUPAC name is 7-methoxy-2-phenyl-4H-1-benzopyran-4-one. Key properties include lipophilicity (logP ≈ 5.2) and stability under standard laboratory conditions .
Q. What statistical methods are commonly employed to analyze this compound’s efficacy in clinical trials?
- Cox proportional hazards models are standard for evaluating time-to-event outcomes (e.g., fracture incidence). Hazard ratios (HRs) with 95% confidence intervals (CIs) are reported, as seen in the 5-year Women’s Health Initiative (WHI) trial . Kaplan-Meier curves and intention-to-treat (ITT) analyses ensure robustness against attrition bias .
Advanced Research Questions
Q. How can preclinical OVX rat models inform translational dosing strategies for human trials?
- OVX rats treated with this compound (60–300 µg/kg/day) showed preserved bone mass and biomechanical strength over 52 weeks. Translational dosing uses allometric scaling (body surface area or mg/kg equivalence) adjusted for species-specific metabolic rates. For example, 150 µg/kg in rats approximates 0.5 mg/day in humans .
Q. What methodological considerations are critical when designing factorial studies to evaluate dual endpoints (e.g., bone density and breast cancer risk)?
- Factorial designs must account for interaction effects between variables. For example, the ELAINE 2 trial combines this compound with abemaciclib (CDK4/6 inhibitor), requiring stratified randomization and power analysis to detect synergistic effects. Primary endpoints (e.g., progression-free survival) should align with mechanistic hypotheses (ER modulation + cell cycle inhibition) .
Q. How do researchers address discrepancies in cardiovascular risk-benefit profiles across hormone therapy trials?
- Meta-analyses comparing this compound (reduced coronary events, HR: 0.68 ) with other SERMs (e.g., increased stroke risk in estrogen-progestin therapy ) should adjust for baseline risk factors (age, BMI). Sensitivity analyses and subgroup stratification (e.g., by thrombotic history) improve risk stratification in trial design .
Q. What strategies optimize translational validity when extrapolating preclinical findings to human trials?
- Cross-species pharmacokinetic (PK) modeling (e.g., using compartmental analysis) ensures dose equivalence. Histomorphometric data from OVX rats (trabecular bone volume) should correlate with dual-energy X-ray absorptiometry (DXA) results in humans. Validated biomarkers (e.g., urinary deoxypyridinoline for bone resorption) bridge preclinical and clinical endpoints .
Q. How do combination therapies influence this compound’s pharmacokinetic profile?
- Co-administration with CYP3A4 inhibitors (e.g., abemaciclib) may alter plasma concentrations. Phase 1 trials should include serial PK sampling and non-compartmental analysis (AUC, Cmax, t1/2) to assess drug-drug interactions. Population PK models can identify covariates (e.g., renal function) affecting variability .
Q. What experimental frameworks reconcile conflicting data on SERM-induced endometrial effects?
- While this compound showed no significant endometrial hyperplasia in OVX rats , human trials require transvaginal ultrasound monitoring. Discordant findings (e.g., tamoxifen’s endometrial cancer risk ) highlight the need for species-specific ERβ/ERα affinity studies and long-term surveillance protocols .
Properties
Molecular Formula |
C29H33NO2 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3 |
InChI Key |
NAPIZYZVKMASNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.